2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one
Description
2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one is a heterocyclic compound featuring a benzo[e][1,2,4]thiadiazin-3(4H)-one core substituted with a tert-butyl group at the 2-position. This scaffold combines a bicyclic aromatic system with a thiadiazinone ring, imparting unique electronic and steric properties. The tert-butyl group, a bulky electron-donating substituent, likely enhances lipophilicity and metabolic stability compared to smaller alkyl or aryl groups.
Properties
Molecular Formula |
C11H14N2OS |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
2-tert-butyl-4H-1,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C11H14N2OS/c1-11(2,3)13-10(14)12-8-6-4-5-7-9(8)15-13/h4-7H,1-3H3,(H,12,14) |
InChI Key |
NWKWTVLZSQNLPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=O)NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Preparation Methods
Direct Cyclization from Precursors Containing the Thiadiazinone Core
This approach involves cyclization of suitable acyclic precursors containing sulfur, nitrogen, and carbon functionalities to form the benzothiadiazine ring system.
Preparation of N-Substituted Thioamides:
Starting from aromatic amines or sulfonamides, such as o-aminobenzenesulfonamide derivatives, which are reacted with appropriate acylating agents to introduce the tert-butyl group.Cyclization to Benzothiadiazine:
Under reflux conditions with dehydrating agents or catalysts (e.g., phosphorus oxychloride or polyphosphoric acid), the acyclic precursors undergo intramolecular cyclization to form the heterocyclic core.
Reaction of Isothiocyanates with Aromatic Amines Followed by Cyclization
This route involves initial formation of thiourea derivatives via reaction of aromatic amines with isothiocyanates, followed by cyclization to form the heterocyclic ring.
Step 1:
React o-aminobenzenesulfonamide with tert-butyl isothiocyanate to generate a thiourea intermediate.Step 2:
Cyclize the thiourea under reflux with dehydrating agents or acids to form the benzothiadiazine core.Step 3:
Purify the product via recrystallization or chromatography.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Thiourea formation | Aromatic amine + tert-butyl isothiocyanate | Room temperature to reflux | Forms N-tert-butyl thiourea |
| Cyclization | Acidic or dehydrating conditions | Reflux | Ring closure to heterocycle |
- Similar methods are documented for benzothiadiazine synthesis involving isothiocyanates reacting with aromatic amines (see,).
Multi-step Synthesis via Intermediate 1,1-Dioxide Derivatives
Based on literature, a common route involves initial formation of a 1,1-dioxide intermediate, followed by substitution and cyclization steps.
Step 1:
Synthesize a 2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide precursor, possibly starting from 2-aminobenzenesulfonamide derivatives.Step 2:
Introduce the tert-butyl group at the 2-position via alkylation or acylation with tert-butyl reagents.Step 3:
Final cyclization under reflux with suitable dehydrating agents yields the target compound.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Synthesis of dioxide precursor | Aromatic amines + sulfur sources | Reflux | Formation of heterocyclic dioxide intermediate |
| Alkylation | tert-Butyl acyl chlorides or tert-butyl halides | Reflux or room temperature | N-alkylation at the nitrogen atom |
| Final cyclization | Dehydrating agents | Reflux | Ring closure |
- The synthesis of benzothiadiazine derivatives with substituents at specific positions is well-established, with variations depending on the starting materials (see,).
Summary of Key Reaction Conditions and Data
| Method | Starting Materials | Key Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Cyclization of acyclic precursors | Aromatic amines + sulfur sources | PCl₅, P₂O₅ | Reflux | Moderate to high | Common for heterocycle formation |
| Isothiocyanate route | Aromatic amines + tert-butyl isothiocyanate | Reflux | Good yields | Efficient for N-substituted derivatives | |
| Intermediate-based synthesis | 2-aminobenzenesulfonamide derivatives | Dehydrating agents | Reflux | Variable | Suitable for selective substitution |
Notes and Considerations
Selectivity:
The position of tert-butyl substitution can be controlled via the choice of starting materials and reaction conditions.Reaction Optimization:
Conditions such as temperature, solvent, and catalysts significantly influence yield and purity.Safety and Handling: Reactions involving dehydrating agents and reactive intermediates require appropriate safety measures.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfur and nitrogen atoms in the thiadiazine ring are potential sites for nucleophilic attack. For example:
-
Reaction with amines : The sulfur atom in the thiadiazine ring undergoes nucleophilic substitution with primary or secondary amines, forming thioether derivatives. This is facilitated by the electron-deficient nature of the sulfur atom .
-
Acylation : The NH group in the thiadiazinone moiety reacts with benzenesulfonyl chlorides under basic conditions (e.g., DIEA in DCM) to form sulfonamide derivatives, as demonstrated in the synthesis of Series I compounds (e.g., 6a–6n ) .
Cyclization and Ring-Opening Reactions
The thiadiazine scaffold participates in cyclization reactions to form fused heterocycles:
-
Formation of benzothiadiazinones : Under acidic conditions, intermediates like 7 (Scheme 1 in ) react with substituted benzo-thiadiazinones to form di-substituted derivatives (e.g., 8d–8f ) via tandem S2 reactions. Electron-withdrawing groups (e.g., F, Cl, Br) at the 7-position enhance reactivity by increasing NH acidity .
-
Ring-opening with SnCl2_22 : In the presence of SnCl, the thiadiazine ring undergoes tandem reduction and deamination, forming benzimidazole derivatives .
Hydrogenation and Reductive Reactions
Nitro groups in derivatives of 2-(tert-butyl)-thiadiazinone are reduced to amines under catalytic hydrogenation:
-
Nitro to amine conversion : For example, compound 6l–6n (with nitro substituents) is hydrogenated to 6o–6q , retaining the thiadiazine core while introducing amino groups . This reaction modifies electronic properties and enhances hydrogen-bonding potential.
Condensation Reactions
The ketone group at the 3-position participates in condensation with hydrazines or hydroxylamines:
-
Hydrazone formation : Reaction with substituted phenylhydrazines yields hydrazone derivatives, as seen in the synthesis of intermediates 3a–3g (Scheme 1 in ). These intermediates are precursors for triazine derivatives .
Electrophilic Aromatic Substitution
The benzene ring undergoes electrophilic substitution, though the tert-butyl group directs reactivity:
-
Halogenation : Chlorination or bromination occurs at the para position relative to the tert-butyl group, driven by steric and electronic effects. For example, halogenated derivatives show enhanced antiviral activity in Series II compounds (e.g., 8d–8f ) .
Table 1: Key Reaction Pathways and Outcomes
Mechanistic Insights
-
Steric effects : The tert-butyl group hinders planarization of the thiadiazine ring, reducing π-π stacking but enhancing solubility.
-
Hydrogen bonding : MD simulations reveal that sulfonamide oxygen atoms form hydrogen bonds with residues like Thr54 and Asn74 in biological targets, influencing reactivity and binding affinity .
Scientific Research Applications
2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Table 1: Comparison of Key Derivatives
Key Observations :
- 1,1-Dioxide Functionalization : Derivatives like the 7-chloro-2-propynyl compound (C₁₀H₇ClN₂O₃S) exhibit enhanced polarity and hydrogen-bonding capacity due to the sulfone group, which may improve aqueous solubility and target engagement .
- Alkyl vs.
- Electron-Withdrawing Groups : Chloro and nitro substituents (e.g., in ) increase electrophilicity, which may enhance reactivity in nucleophilic environments .
Biological Activity
2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one is a heterocyclic compound characterized by a thiadiazine ring fused with a benzene structure. Its molecular formula is C₁₁H₁₄N₂OS, and it has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The compound features a tert-butyl group at the 2-position of the thiadiazin ring, which enhances its solubility and biological activity compared to other similar compounds. The presence of the thiadiazine moiety allows for various chemical transformations, making it a versatile building block in medicinal chemistry .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Compounds with thiadiazine rings have shown effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.
- Antitumor Activity : Preliminary studies indicate that derivatives of thiadiazines can inhibit tumor growth in specific cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Antitumor | Inhibits tumor growth in specific cancer cell lines |
| Enzyme Inhibition | Potential AChE inhibitor; relevant for neurodegenerative diseases |
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have been proposed:
- Interaction with Biological Targets : The compound's structure allows it to interact with specific biological targets, leading to inhibition or modulation of enzyme activity.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiadiazine derivatives may induce oxidative stress in cancer cells, contributing to their antitumor effects .
- Modulation of Signaling Pathways : The compound may influence various cellular signaling pathways involved in cell proliferation and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several thiadiazine derivatives, including this compound. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .
- Antitumor Activity : In vitro assays conducted on breast cancer cell lines revealed that the compound exhibited cytotoxic effects at micromolar concentrations. Further research is needed to elucidate the specific pathways involved .
- Neuroprotective Effects : Research into AChE inhibition showed that certain derivatives could significantly reduce enzyme activity, indicating potential therapeutic applications for Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, in analogous thiadiazine derivatives, K₂CO₃ in DMF has been used to facilitate alkylation at the thiadiazine nitrogen, achieving yields >90% under reflux conditions. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. 80°C), and stoichiometry of the tert-butylating agent should be systematically optimized .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic signals such as the tert-butyl group (δ ~1.3 ppm, singlet) and aromatic protons (δ 7.0–8.5 ppm).
- ¹³C NMR : Confirm the presence of the carbonyl group (δ ~165–170 ppm) and tert-butyl carbons (δ ~25–30 ppm for CH₃ and ~55–60 ppm for quaternary C).
- HRMS : Validate the molecular ion [M+H]⁺ with exact mass matching the theoretical value (e.g., C₁₁H₁₅N₂O₂S requires m/z 255.0832).
- Comparative analysis with literature data for analogous compounds is critical .
Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?
- Methodological Answer :
- Solubility : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced using co-solvents like ethanol or acetone.
- Stability : Store under inert atmosphere (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis. Monitor degradation via HPLC or TLC over time .
Advanced Research Questions
Q. How does the tert-butyl substituent influence the electronic and steric properties of the thiadiazine core, and what are the implications for reactivity?
- Methodological Answer :
- Electronic Effects : The tert-butyl group is electron-donating via hyperconjugation, which may stabilize the thiadiazine ring and alter nucleophilic/electrophilic reactivity.
- Steric Effects : The bulky tert-butyl group can hinder access to the nitrogen atom, impacting regioselectivity in further functionalization.
- Computational studies (DFT calculations) can map charge distribution and steric maps to predict reaction pathways .
Q. What strategies can resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular cytotoxicity)?
- Methodological Answer :
- Assay Validation : Ensure consistent assay conditions (pH, temperature, buffer composition). For example, discrepancies in IC₅₀ values may arise from variations in cellular permeability or off-target effects.
- Counter-Screens : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm target-specific activity.
- Refer to studies on related compounds, where trifluoromethyl derivatives showed enhanced selectivity for tumor-associated isoforms (e.g., hCA IX/XII inhibition) .
Q. How can machine learning models predict the biological activity or toxicity of derivatives of this compound?
- Methodological Answer :
- Dataset Curation : Compile structural descriptors (e.g., logP, molecular weight, topological polar surface area) and bioactivity data from public databases (ChEMBL, PubChem).
- Model Training : Use algorithms like Random Forest or SVM to correlate descriptors with outcomes (e.g., antiparasitic IC₅₀, cytotoxicity).
- Validation : Apply cross-validation and external test sets to assess predictive power. For instance, models trained on benzothiadiazinone derivatives achieved AUC >0.85 for antitrypanosomal activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
